1-Dichlorophosphoryldecane
Description
1-Dichlorophosphoryldecane (CAS 14576-66-0), also known as decyldichlorophosphine oxide, is an organophosphorus compound with the chemical formula C₁₀H₂₁Cl₂OP and a molecular weight of 259.15 g/mol . Structurally, it consists of a 10-carbon alkyl chain (decane) bonded to a phosphoryl group containing two chlorine atoms. This compound is characterized by its reactive dichlorophosphoryl group, which facilitates its use in organic synthesis, particularly as a precursor for phosphonates or as a phosphorylating agent. Its applications span industrial chemistry, material science, and agrochemical research due to its ability to modify surface properties or act as an intermediate in complex reactions .
Properties
CAS No. |
14576-66-0 |
|---|---|
Molecular Formula |
C10H21Cl2OP |
Molecular Weight |
259.15 g/mol |
IUPAC Name |
1-dichlorophosphoryldecane |
InChI |
InChI=1S/C10H21Cl2OP/c1-2-3-4-5-6-7-8-9-10-14(11,12)13/h2-10H2,1H3 |
InChI Key |
QYPNCWBVMQHUPJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCP(=O)(Cl)Cl |
Canonical SMILES |
CCCCCCCCCCP(=O)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Dichlorophosphoryldecane can be synthesized through the chlorination of decylphosphonic acid. The process typically involves the reaction of decylphosphonic acid with a chlorinating agent such as thionyl chloride or phosphorus trichloride under controlled conditions. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods: In industrial settings, the production of decylphosphonic dichloride often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the product. The process may also involve purification steps such as distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 1-Dichlorophosphoryldecane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding phosphonic esters, amides, and thiophosphonates.
Hydrolysis: In the presence of water or moisture, decylphosphonic dichloride hydrolyzes to form decylphosphonic acid and hydrochloric acid.
Oxidation and Reduction: While less common, decylphosphonic dichloride can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, thiols
Chlorinating Agents: Thionyl chloride, phosphorus trichloride
Solvents: Anhydrous solvents such as dichloromethane, chloroform
Conditions: Anhydrous conditions, controlled temperature
Major Products Formed:
Phosphonic Esters: Formed by reaction with alcohols
Phosphonic Amides: Formed by reaction with amines
Thiophosphonates: Formed by reaction with thiols
Scientific Research Applications
1-Dichlorophosphoryldecane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds, including phosphonic esters and amides.
Biology: Investigated for its potential as a corrosion inhibitor and surfactant due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for biologically active phosphonic acids.
Industry: Utilized in the production of flame retardants, plasticizers, and stabilizers for polymers
Mechanism of Action
The mechanism of action of decylphosphonic dichloride primarily involves its reactivity with nucleophiles. The compound’s phosphonic dichloride moiety is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives, such as esters, amides, and thiophosphonates, which can exhibit different properties and activities depending on the substituents attached .
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity and applications of 1-dichlorophosphoryldecane are influenced by its alkyl chain length and substituents on the phosphorus atom. Below is a detailed comparison with structurally analogous organophosphorus compounds:
Structural and Physical Properties
Thermal and Stability Profiles
- Hydrolytic Stability : Dichloro(phenyl)phosphine is less prone to hydrolysis than this compound, as the phenyl group sterically shields the phosphorus atom .
Research Findings and Industrial Relevance
- This compound is prioritized in agrochemical research for synthesizing lipid-soluble pesticides, leveraging its ability to penetrate waxy plant cuticles .
- Dichloro(phenyl)phosphine has been extensively studied in photovoltaics, where its derivatives improve electron transport in organic solar cells .
- Methyl Dichlorophosphite is critical in flame-retardant formulations for textiles, achieving LOI (Limiting Oxygen Index) values up to 28% in polyesters .
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